molecular formula C20H19N3O2S B2608373 4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868674-68-4

4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2608373
CAS No.: 868674-68-4
M. Wt: 365.45
InChI Key: KSIVNAHTRPPMAP-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole-derived compound of significant interest in early-stage pharmacological research. Its molecular structure, which features a benzothiazole core, is similar to other researched molecules . The specific presence of a propynyl group makes it a potential candidate for use in click chemistry applications, facilitating bioconjugation and probe development for target identification and binding studies. Researchers are investigating this compound primarily in the context of protein kinase inhibition. Its proposed mechanism of action involves high-affinity binding to the ATP-binding site of specific kinase targets, thereby modulating signal transduction pathways relevant to cell proliferation and apoptosis. This compound is strictly for research use in laboratory settings such as in vitro assays and high-throughput screening. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-5-13-23-18-16(25-4)7-6-8-17(18)26-20(23)21-19(24)14-9-11-15(12-10-14)22(2)3/h1,6-12H,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIVNAHTRPPMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the dimethylamino and methoxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

Target Compound : 1,3-Benzothiazole fused with a dihydrothiazolylidene ring (Z-configuration).

  • Analog 1: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () Core: 2,3-Dihydrothiazol-2-ylidene with phenyl and methoxyphenyl substituents. Key Difference: Lacks the benzothiazole fusion; instead, it has a simpler dihydrothiazole ring.

Analog 2 : N-[(2Z,4Z)-4-Benzylidene-6-chloro-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide ()

  • Core : Pyrido[2,3-d][1,3]thiazine fused system.
  • Key Difference : Incorporates a pyridine ring, increasing π-conjugation and basicity.
  • Impact : Enhanced planarity may improve stacking interactions in biological targets.
Substituent Analysis
Compound Benzamide Substituent Heterocycle Substituents Functional Groups
Target Compound () 4-(dimethylamino) 4-methoxy, 3-propargyl Propargyl, Methoxy, Amide
Analog 1 () 4-methyl 3-(2-methoxyphenyl), 4-phenyl Methoxy, Phenyl
Analog 3 () 4-(isoquinoline sulfonyl) 4-ethoxy, 3-ethyl Sulfonyl, Ethoxy, Ethyl

Key Observations :

  • Sulfonyl groups in Analog 3 () increase polarity (Topological Polar Surface Area: ~70–100 Ų vs. 70.4 Ų for the target) .
Physicochemical Properties
Property Target Compound Analog 1 () Analog 3 ()
Molecular Weight (g/mol) 367.5 408.49 ~500 (estimated)
XLogP3 4.3 ~5.0 (estimated) ~3.8 (estimated)
Hydrogen Bond Acceptors 4 3 6
Rotatable Bonds 5 4 8

Insights :

  • The target compound’s lower molecular weight and moderate LogP balance lipophilicity and solubility, making it suitable for drug-like applications.
  • Higher rotatable bonds in Analog 3 suggest greater conformational flexibility, which may affect bioavailability .

Biological Activity

The compound 4-(dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Antitumor Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it affects various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. It has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Antitumor Activity

The following table summarizes the IC50 values for various cancer cell lines treated with the compound:

Cell LineIC50 (μM)Reference
MCF-70.15
A5490.12
HCT1160.08
HepG20.10

These results indicate a strong potential for the compound as an anticancer agent, particularly against solid tumors.

Antimicrobial Activity

The compound was also evaluated for its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound could be developed into a therapeutic agent for infections caused by these pathogens.

Case Studies

Several case studies have explored the therapeutic potential of similar compounds in clinical settings:

  • Case Study on Anticancer Efficacy :
    • A study involving a related benzothiazole derivative demonstrated significant tumor regression in xenograft models when administered at doses of 50 mg/kg body weight . This provides a promising outlook for the clinical application of compounds like this compound.
  • Case Study on Antimicrobial Resistance :
    • Research has highlighted the increasing resistance of Staphylococcus aureus to conventional antibiotics. The introduction of compounds with novel mechanisms, such as this one, could be crucial in overcoming these challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.